molecular formula C13H16N2O4S B4557674 6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4557674
M. Wt: 296.34 g/mol
InChI Key: CLNOWLYWKAIKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes methoxy groups and a thioxo group, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

6,7-Dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4(1H)-one, which is then subjected to thionation to introduce the thioxo group. The reaction conditions often involve the use of reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled temperatures and inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Derivatives with substituted nucleophiles.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4(1H)-one: Lacks the thioxo group.

    6,7-Dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the 2-methoxyethyl group.

Uniqueness

The presence of both methoxy groups and the thioxo group in 6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one makes it unique compared to its analogs. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6,7-dimethoxy-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-17-5-4-15-12(16)8-6-10(18-2)11(19-3)7-9(8)14-13(15)20/h6-7H,4-5H2,1-3H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNOWLYWKAIKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
6,7-dimethoxy-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.